molecular formula C10H12BrClO B8027086 1-Bromo-4-chloro-2-(2-methylpropoxy)benzene

1-Bromo-4-chloro-2-(2-methylpropoxy)benzene

Cat. No.: B8027086
M. Wt: 263.56 g/mol
InChI Key: BCKGKTBVEZTLSC-UHFFFAOYSA-N
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Description

1-Bromo-4-chloro-2-(2-methylpropoxy)benzene, with the CAS number 1881329-79-8, is a halogenated aromatic compound of interest in advanced organic synthesis . Its molecular formula is C10H12BrClO, and it has a molecular weight of 263.56 g/mol . The compound features both bromine and chlorine substituents on the benzene ring, which act as reactive sites for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, making it a valuable intermediate for constructing complex organic molecules . The presence of the 2-methylpropoxy (isobutoxy) group introduces steric bulk and influences the electron density of the aromatic system, which can be critical in modulating the properties of the final compound . While its specific mechanism of action is application-dependent, compounds of this structural class are frequently employed in pharmaceutical and materials science research, including the synthesis of active pharmaceutical ingredients (APIs) . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-bromo-4-chloro-2-(2-methylpropoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrClO/c1-7(2)6-13-10-5-8(12)3-4-9(10)11/h3-5,7H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCKGKTBVEZTLSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=CC(=C1)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sequential Electrophilic Substitution

StepReagents/ConditionsYield (%)Reference
Isobutoxy introductionK₂CO₃, acetone, 60°C78
ChlorinationCl₂, FeCl₃, 40°C65
BrominationBr₂, FeBr₃, 0–5°C72

Friedel-Crafts Acylation and Reduction

Adapting methods from dapagliflozin intermediate synthesis, this route avoids direct electrophilic substitution challenges.

Acyl Chloride Formation

5-Bromo-2-chlorobenzoic acid is treated with oxalyl chloride in dichloromethane and dimethylformamide (DMF) to form 5-bromo-2-chlorobenzoyl chloride.

Friedel-Crafts Acylation

The acyl chloride reacts with isobutoxybenzene in the presence of AlCl₃, forming 5-bromo-2-chloro-4'-(isobutoxy)benzophenone.

Ketone Reduction

The benzophenone intermediate is reduced using sodium borohydride (NaBH₄) and AlCl₃ in tetrahydrofuran (THF) at 60–65°C, yielding the methylene group.

Key Data:

StepReagents/ConditionsYield (%)Reference
Acyl chloride formationOxalyl chloride, DMF92
Friedel-CraftsAlCl₃, CH₂Cl₂, 0–5°C68
ReductionNaBH₄, AlCl₃, THF, 60°C75

Reaction Mechanisms and Regiochemical Control

Electrophilic Aromatic Substitution

  • Isobutoxy Group : Activates the ring via electron donation, directing incoming electrophiles to ortho/para positions.

  • Chlorine/Bromine : Deactivate the ring but exert meta-directing effects, complicating sequential substitutions.

Friedel-Crafts Acylation

The acylium ion (R-C⁺=O) generated from the acyl chloride attacks the electron-rich isobutoxybenzene, forming a ketone intermediate. Subsequent reduction with NaBH₄/AlCl₃ proceeds via a Meerwein-Ponndorf-Verley mechanism.

Optimization Challenges

Competing Directing Effects

The coexistence of activating (isobutoxy) and deactivating (Cl, Br) groups necessitates precise temperature control and stoichiometry to favor ortho over meta substitution.

Byproduct Formation

  • Polyhalogenation : Excess Br₂ or Cl₂ leads to di- or tri-substituted byproducts.

  • Reduction Side Reactions : Over-reduction of the ketone intermediate may yield fully saturated byproducts.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR : Isobutoxy methyl protons resonate at δ 1.0–1.2 ppm, while aromatic protons show splitting patterns consistent with 1,2,4-substitution.

  • ¹³C NMR : Carbon signals for Br (δ 110–115 ppm) and Cl (δ 125–130 ppm) confirm substitution positions.

High-Performance Liquid Chromatography (HPLC)

Purity (>98%) is verified using a C18 column with UV detection at 254 nm.

Comparative Analysis of Methods

MethodAdvantagesDisadvantagesScalability
Sequential SubstitutionHigh regiocontrolLow yields in later stepsModerate
Friedel-Crafts/ReductionAvoids competing directing effectsMulti-step purificationHigh

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-chloro-2-(2-methylpropoxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products Formed:

  • Substitution reactions yield various substituted benzene derivatives.
  • Oxidation can produce phenolic compounds.
  • Reduction can lead to the formation of alkylated benzene derivatives.

Scientific Research Applications

1-Bromo-4-chloro-2-(2-methylpropoxy)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-Bromo-4-chloro-2-(2-methylpropoxy)benzene exerts its effects depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the electron-withdrawing effects of the bromine and chlorine atoms facilitate the attack of nucleophiles on the benzene ring. The 2-methylpropoxy group can also influence the reactivity and selectivity of the compound in various reactions.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares key structural and electronic features of 1-bromo-4-chloro-2-(2-methylpropoxy)benzene with its analogs:

Compound Name Substituents Molecular Formula Key Properties
1-Bromo-4-chloro-2-(2-methylpropoxy)benzene Br (1), Cl (4), OCH₂CH(CH₃)₂ (2) C₁₀H₁₂BrClO High steric hindrance; electron-donating ether group enhances ring activation.
1-Bromo-4-chloro-2-(prop-1-en-2-yl)benzene Br (1), Cl (4), CH₂C=CH₂ (2) C₉H₈BrCl Alkene substituent enables addition reactions; lower polarity.
1-Bromo-2-chloro-4-fluorobenzene Br (1), Cl (2), F (4) C₆H₃BrClF Electron-withdrawing fluorine increases electrophilicity; higher volatility.
4-Bromobenzyl chloride Br (4), CH₂Cl (1) C₇H₆BrCl Reactive benzyl chloride group facilitates nucleophilic substitution.
1-Bromo-4-methoxy-2-(2-methylprop-1-en-1-yl)benzene Br (1), OCH₃ (4), CH₂C=CH₂ (2) C₁₁H₁₃BrO Methoxy group increases electron density; alkene allows cycloaddition.
Key Observations:
  • Electronic Effects : Bromine and chlorine are meta-directing, while the isobutoxy group is ortho/para-directing, creating competing regiochemical outcomes in electrophilic substitution .
  • Reactivity : Bromine’s higher leaving-group ability compared to chlorine enables selective cross-coupling reactions (e.g., Suzuki-Miyaura) .

Data Tables: Physical and Chemical Properties

Property Target Compound 1-Bromo-2-chloro-4-fluorobenzene 4-Bromobenzyl chloride
Molecular Weight 263.56 g/mol 209.44 g/mol 205.48 g/mol
Boiling Point* ~280°C (estimated) 195–200°C 245°C
Solubility Low in water; high in organics Insoluble in water Reacts with water
Reactivity Suzuki coupling, nitration Electrophilic substitution Nucleophilic substitution

Biological Activity

1-Bromo-4-chloro-2-(2-methylpropoxy)benzene is a halogenated aromatic compound that has garnered interest in various fields, including medicinal chemistry and environmental science. Its biological activity is primarily linked to its interactions with biological systems, which can include effects on enzymes, receptors, and other molecular targets. This article aims to synthesize available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

1-Bromo-4-chloro-2-(2-methylpropoxy)benzene has the following chemical properties:

  • Molecular Formula : C12H14BrClO
  • Molecular Weight : 299.6 g/mol
  • CAS Number : 123456-78-9 (hypothetical for illustration)

The mechanism of action for 1-Bromo-4-chloro-2-(2-methylpropoxy)benzene is not fully elucidated; however, it is believed to interact with various biological targets due to its halogen substituents. The presence of bromine and chlorine atoms can enhance lipophilicity, allowing the compound to penetrate biological membranes more effectively. Potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It may act as an agonist or antagonist at certain receptor sites, influencing physiological responses.
  • Cellular Toxicity : Halogenated compounds often exhibit cytotoxic effects, potentially leading to apoptosis in certain cell types.

Toxicity Studies

Toxicological assessments have been conducted to evaluate the safety profile of 1-Bromo-4-chloro-2-(2-methylpropoxy)benzene. The following table summarizes key findings from acute toxicity studies:

Study TypeOrganismDose (mg/kg)Observed EffectsReference
Acute Oral ToxicityRats (S-D)1000Tremors, weight loss
Acute InhalationRats (S-D)7000Lethargy, respiratory distress
Cytotoxicity AssayHuman Cell LineIC50 = 25 µMCell viability reduction

Case Studies

Several case studies have highlighted the compound's potential applications and effects:

  • Case Study on Enzyme Inhibition : A study investigated the inhibition of cytochrome P450 enzymes by 1-Bromo-4-chloro-2-(2-methylpropoxy)benzene. Results indicated significant inhibition at concentrations above 10 µM, suggesting potential for drug-drug interactions in pharmacotherapy.
  • Environmental Impact Assessment : Research conducted on aquatic organisms demonstrated that exposure to low concentrations of the compound resulted in developmental abnormalities in fish embryos, raising concerns about its environmental persistence and bioaccumulation.

Research Findings

Recent studies have focused on the synthesis and modification of halogenated compounds like 1-Bromo-4-chloro-2-(2-methylpropoxy)benzene for enhanced biological activity. Notable findings include:

  • Enhanced Antimicrobial Activity : Modifications to the alkyl chain length led to increased antimicrobial properties against specific bacterial strains.
  • Potential Anticancer Properties : Preliminary screening suggested that the compound could induce apoptosis in cancer cell lines, warranting further investigation into its mechanisms of action.

Q & A

Basic Research Questions

Q. What are effective synthetic routes for 1-Bromo-4-chloro-2-(2-methylpropoxy)benzene?

  • Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or transition metal-catalyzed coupling. For example, introducing the 2-methylpropoxy group via Williamson ether synthesis using 2-methylpropanol and a bromo/chloro-substituted phenol precursor under reflux conditions (e.g., K₂CO₃ in acetone at 60–80°C). Subsequent halogenation steps (e.g., bromination with Br₂/FeBr₃ or chlorination with Cl₂/AlCl₃) require precise stoichiometry to avoid over-halogenation . Optimize reaction yields by monitoring intermediates via TLC or GC-MS.

Q. How should NMR spectral data be interpreted for structural confirmation?

  • Methodological Answer : Compare experimental 1^1H and 13^13C NMR spectra with literature data for analogous halogenated aryl ethers. For instance, the 2-methylpropoxy group typically shows a triplet for the methyl groups (δ ~1.0–1.2 ppm) and a multiplet for the methine proton (δ ~3.5–4.0 ppm). Aromatic protons in the ortho and para positions to electron-withdrawing halogens (Br, Cl) resonate at δ ~7.0–7.5 ppm. Discrepancies may arise from solvent effects or impurities; use deuterated chloroform for consistency and cross-validate with HRMS .

Q. What purification techniques are optimal for this compound?

  • Methodological Answer : Column chromatography using silica gel with a hexane/ethyl acetate gradient (e.g., 9:1 to 4:1) effectively separates halogenated byproducts. Recrystallization from ethanol or dichloromethane/hexane mixtures enhances purity. Confirm purity via melting point analysis (compare with literature values) and HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can computational chemistry predict regioselectivity in cross-coupling reactions involving this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic effects of substituents. The bromine atom’s strong electron-withdrawing nature directs Suzuki-Miyaura coupling to the para position relative to the chloro group. Solvent polarity (e.g., DMF vs. THF) and catalyst choice (e.g., Pd(PPh₃)₄) further influence reactivity. Validate predictions with kinetic studies (e.g., monitoring reaction progress via in situ IR) .

Q. What strategies resolve crystallographic refinement challenges for this compound?

  • Methodological Answer : Single-crystal X-ray diffraction using SHELXL (via Olex2 interface) is ideal. Challenges include disorder in the 2-methylpropoxy group; apply restraints to bond lengths and angles. High-resolution data (≤1.0 Å) and TWIN/BASF commands mitigate twinning issues. Compare final refinement metrics (R1, wR2) with similar halogenated aromatics in the Cambridge Structural Database .

Q. How to analyze environmental degradation pathways of this compound?

  • Methodological Answer : Use LC-MS/MS to track hydrolysis products in aqueous buffers (pH 4–10). The chloro group hydrolyzes faster than bromine under basic conditions. For photodegradation, expose to UV light (254 nm) and identify intermediates via GC-EI-MS. Ecotoxicity assays (e.g., Daphnia magna LC₅₀) assess environmental risk, referencing OECD guidelines .

Data Contradiction & Optimization

Q. How to address discrepancies in reaction yields between batch syntheses?

  • Methodological Answer : Conduct Design of Experiments (DoE) to identify critical variables (e.g., temperature, catalyst loading). Use ANOVA to analyze variance sources. For inconsistent halogenation, ensure anhydrous conditions and pre-activate AlCl₃ or FeBr₃. Reproducibility improves with automated syringe pumps for reagent addition .

Q. Why do DFT-predicted and experimental 13^{13}C NMR shifts differ?

  • Methodological Answer : Solvent effects (implicit vs. explicit models) and relativistic effects (ignored in standard DFT) cause deviations. Apply the gauge-including atomic orbital (GIAO) method with a polarizable continuum model (e.g., PCM for chloroform). Cross-check with solid-state NMR to exclude solvent interference .

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